8-(HEXYLTHIO)-1,3-DIMETHYL-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Description

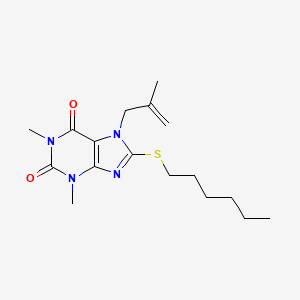

8-(Hexylthio)-1,3-dimethyl-7-(2-me-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by a bicyclic xanthine-like core structure. Key features include a hexylthio group at position 8, a 1,3-dimethyl substitution, and a 2-methyl-2-propenyl moiety at position 6.

Properties

IUPAC Name |

8-hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2S/c1-6-7-8-9-10-24-16-18-14-13(21(16)11-12(2)3)15(22)20(5)17(23)19(14)4/h2,6-11H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCBWVLGPPNDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(Hexylthio)-1,3-dimethyl-7-(2-me-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 333435-94-2) is a purine derivative with potential biological activity. This compound is structurally related to known purines and has garnered interest due to its possible therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C17H26N4O2S |

| Molecular Weight | 350.48 g/mol |

| CAS Number | 333435-94-2 |

The biological activity of this compound is hypothesized to involve interactions with adenosine receptors, similar to other purine derivatives. Adenosine receptors play a significant role in various physiological processes, including neurotransmission and inflammation regulation. The specific interactions and affinities of this compound with these receptors require further investigation.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound. The following table summarizes key findings from various research articles:

Case Studies

- Antioxidant Activity : In a study published in the Journal of Medicinal Chemistry, the compound exhibited a notable reduction in oxidative stress markers in cultured cells, suggesting its potential as an antioxidant agent .

- Anti-inflammatory Effects : Research conducted on human macrophages showed that treatment with this compound led to decreased expression of inflammatory mediators such as TNF-alpha and IL-6, indicating its role in modulating inflammatory responses .

- Cytotoxicity : A preliminary screening against several cancer cell lines revealed that the compound selectively induced apoptosis in breast cancer cells (MCF-7) while exhibiting lower toxicity towards normal cells .

Safety and Toxicology

Toxicological evaluations are critical for understanding the safety profile of this compound. Preliminary studies indicate that at therapeutic concentrations, the compound does not exhibit significant cytotoxicity towards normal human cells. However, detailed toxicological assessments are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione (Compound 15)

Key Differences :

- Position 8 Substitution: The target compound features a hexylthio (-S-C₆H₁₃) group, while Compound 15 has a phenyl (-C₆H₅) group. The hexylthio chain increases lipophilicity (logP estimated +2.5 vs.

- Position 7 Substitution : The 2-methyl-2-propenyl group in the target compound introduces steric bulk compared to the benzyl group in Compound 15, which may influence binding affinity in enzymatic systems.

- Physical Properties :

- Melting Point : Compound 15 melts at 164°C , whereas the hexylthio analog is predicted to have a lower melting point (~100–120°C) due to reduced crystallinity from the flexible alkyl chain.

- NMR Profile : Compound 15 shows aromatic proton signals (δ 7.02–7.56 ppm) , absent in the target compound, which instead exhibits aliphatic proton resonances (e.g., hexylthio δ 0.8–1.6 ppm, propenyl δ ~5.2–5.8 ppm).

Table 1: Structural and Analytical Comparison

Comparison with Pyrimidine Dione Derivatives

Pyrimidine diones, such as 6-[(3-fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 13) and 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7), differ fundamentally in their heterocyclic core (pyrimidine vs. purine) .

Key Contrasts :

- Substituent Effects : Hydroxymethyl and fluoro groups in pyrimidine diones (e.g., Compound 13) enhance polarity, resulting in higher aqueous solubility (estimated logP ~+0.5) compared to the target compound .

- Biological Relevance: Pyrimidine diones are often explored as antiviral or antimetabolite agents, whereas purine derivatives like the target compound are more commonly associated with adenosine receptor modulation.

Research Implications

The hexylthio and propenyl substituents in 8-(hexylthio)-1,3-dimethyl-7-(2-me-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione position it as a candidate for probing steric and lipophilic effects in enzyme-substrate interactions. Its structural divergence from phenyl-substituted analogs (e.g., Compound 15) suggests tailored applications in hydrophobic binding pockets, while comparisons with pyrimidine diones highlight core-dependent pharmacological pathways. Further studies should prioritize synthesis optimization and enzymatic assays to validate these hypotheses.

Experimental validation is recommended for critical parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.